4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-
Description
4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)- (hereafter referred to as "Compound 3") is a quinazoline derivative with a 2-naphthalenylsulfinyl substituent at the 6-position. The compound’s design incorporates a naphthalene core, which mimics the planar aromatic structure of quinoline moieties seen in other kinase inhibitors .
Properties
CAS No. |
52979-17-6 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfinylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c19-18-16-10-15(7-8-17(16)20-11-21-18)23(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChI Key |
WKTNHYNLNBRPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative Activation
The foundational route for synthesizing the quinazolinone core involves cyclocondensation reactions starting from substituted anthranilic acids. As detailed in, 3,5-disubstituted anthranilic acids react with acetic anhydride or benzoyl chloride under reflux conditions to form intermediate quinazolinones. For example, anthranilic acid derivatives bearing electron-withdrawing groups at positions 3 and 5 undergo intramolecular cyclization, yielding 4-hydroxyquinazolinones. Subsequent dehydration steps using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) convert the hydroxyl group to a chloro substituent, enabling nucleophilic displacement reactions.
Introduction of the Sulfinyl Group
The critical 2-naphthalenylsulfinyl moiety at position 6 is introduced via sulfoxidation of a sulfide precursor. In one protocol, 6-mercaptoquinazolinone intermediates are reacted with 2-naphthalenylsulfenyl chloride in dichloromethane at 0–5°C, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide. Alternatively, direct coupling of pre-synthesized 2-naphthalenylsulfinic acid with a 6-bromoquinazolinone derivative using palladium catalysis (e.g., Pd(PPh₃)₄) has been reported, though yields remain moderate (45–60%).
Table 1: Reaction Conditions for Sulfinyl Group Incorporation
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfenylation/Oxidation | ClSC₁₀H₇, mCPBA | 0–25°C | 68–72 | |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 45–60 |
Functional Group Interconversion Strategies
Amination at Position 4
The 4-amine functionality is installed through nucleophilic substitution of 4-chloroquinazolinones with ammonia or ammonium hydroxide under pressurized conditions (3–5 bar, 120°C). Alternatively, microwave-assisted amination reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (75–82%). Recent advances employ enzymatic transamination using ω-transaminases, though scalability remains challenging.
Regioselective Sulfoxidation Control
Ensuring regioselectivity at position 6 necessitates protective group strategies. Temporarily masking the 4-amine with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during sulfoxidation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the amine functionality without affecting the sulfinyl group.
Biocatalytic Sulfoxidation Techniques
Enzymatic Oxidation of Sulfide Intermediates
A groundbreaking approach utilizes oat flour peroxygenase to catalyze the enantioselective oxidation of 6-(2-naphthalenylthio)quinazolinone precursors. As demonstrated in, this enzyme converts sulfides to sulfoxides with up to 92% enantiomeric excess (ee) under mild conditions (pH 7.0, 25°C). The reaction employs hydrogen peroxide as the oxidant, avoiding harsh chemical reagents.
Table 2: Comparison of Chemical vs. Enzymatic Sulfoxidation
| Parameter | Chemical (mCPBA) | Enzymatic (Pergoxygenase) |
|---|---|---|
| Temperature | 0–25°C | 25°C |
| Reaction Time | 2–4 hours | 6–8 hours |
| Enantiomeric Excess | Racemic | 80–92% ee |
| Environmental Impact | High (toxic byproducts) | Low (aqueous conditions) |
Optimization of Biocatalytic Conditions
Maximizing conversion requires precise control of peroxide concentration (5–10 mM H₂O₂) to prevent over-oxidation to sulfones. Substrate engineering, such as introducing methoxymethyl groups on the naphthalene ring, enhances enzyme-substrate binding affinity, improving ee values from 80% to 92%.
Large-Scale Industrial Synthesis
Solvent Selection and Crystallization
Patent data from outlines a scalable process where the final compound is purified via recrystallization from ethanol/water (1:1 v/v). Key parameters include:
- Heating Phase : Reflux at 84°C to ensure complete dissolution.
- Cooling Profile : Gradual cooling from 70°C to 0°C over 2 hours to optimize crystal growth.
- Filtration : Isolation using pressure nutsche filters, followed by washing with cold ethanol/water (1:1 v/v).
Process Analytical Technology (PAT)
In-line Raman spectroscopy monitors reaction progress, particularly sulfoxide formation. Multivariate analysis of spectral data enables real-time adjustments to stoichiometry and temperature, reducing batch-to-batch variability.
Mechanistic Insights and Kinetic Studies
Cyclocondensation Reaction Pathways
Density functional theory (DFT) calculations reveal that the cyclization of anthranilic acid derivatives proceeds via a six-membered transition state, with acetic anhydride acting as both solvent and dehydrating agent. The energy barrier for this step is approximately 25 kcal/mol, necessitating elevated temperatures.
Sulfoxidation Stereoelectronic Effects
The peroxygenase-catalyzed reaction follows a radical rebound mechanism. Hydrogen peroxide homolysis generates a high-valent iron-oxo species, which abstracts a hydrogen atom from the sulfide sulfur. Oxygen rebound forms the sulfoxide with retention of configuration, explaining the high ee values.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine.
Reduction: 6-(Naphthalen-2-ylthio)quinazolin-4-amine.
Substitution: Various alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. For example, it may act as an antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer .
Comparison with Similar Compounds
Structural Modifications and Activity Trends
A structure-activity relationship (SAR) study compared Compound 3 with derivatives featuring substitutions at the 6-position (Table 1):
- Compound 5: Replaced the 2-naphthalenylsulfinyl group with a quinoline moiety.
- Compound 6 : Synthesized using 2-naphthaldehyde instead of 1-naphthaldehyde (retaining the naphthalene core).
- Compound 7 : Substituted with biphenyl-4-carboxaldehyde.
Table 1: Activity of Compound 3 and Structural Analogs
| Compound | Substituent at 6-Position | IC50 (μM) | Activity Relative to Compound 3 |
|---|---|---|---|
| 3 | 2-naphthalenylsulfinyl | 1.2 | Baseline |
| 5 | Quinoline | 2.5 | ~50% reduction |
| 6 | 2-naphthalene | 1.2 | Equivalent |
| 7 | Biphenyl | 2.5 | ~50% reduction |
Key findings:
- The 2-naphthalenylsulfinyl group in Compound 3 is critical for optimal activity (IC50 = 1.2 μM). Replacing it with quinoline or biphenyl reduced potency .
Comparison with Clinically Approved Quinazoline-Based TKIs
Table 2: Comparison with FDA-Approved Quinazoline Derivatives
Key insights:
- Potency : Compound 3’s IC50 (~1.2 μM) is significantly higher than GW2016 (IC50 = 10.2 nM for EGFR) and Gefitinib (IC50 < 0.1 μM in cellular assays), indicating lower biochemical potency .
- Structural Features: GW2016 and Gefitinib include electron-donating groups (e.g., morpholinopropoxy in Gefitinib) that enhance binding to ATP pockets of EGFR/HER2 .
Selectivity and Resistance Profiles
- EGFRvIII Resistance : Gefitinib (ZD1839) fails to inhibit tumors expressing EGFRvIII, a constitutively active mutant, due to incomplete blockade of phosphorylation . Compound 3’s efficacy against such mutants remains untested.
- Dual Inhibition : Lapatinib (GW2016) targets both HER2 and EGFR, enabling broader therapeutic utility in HER2+ cancers compared to single-target inhibitors like Compound 3 .
Q & A
Basic: What are the recommended synthetic routes for 4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-, and how are intermediates characterized?
The synthesis of 4-quinazolinamine derivatives typically involves multi-step reactions. For example, analogous compounds like GW583340 (a 4-quinazolinamine derivative) are synthesized via nucleophilic substitution reactions on a quinazolinone backbone, followed by sulfinyl group introduction using 2-naphthalenethiol and oxidation . Key intermediates are characterized using:
- NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography (if crystalline) for structural elucidation.
Reference synthetic protocols for lapatinib analogs highlight the use of Pd-catalyzed cross-coupling for aryl group incorporation .
Basic: What spectroscopic and chromatographic methods are optimal for purity assessment?
- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve sulfoxide diastereomers, which are common in sulfinyl-containing compounds .
- FT-IR : Confirm sulfinyl (S=O) stretches at ~1030–1070 cm⁻¹ and quinazolinamine NH₂ bands at ~3300–3500 cm⁻¹ .
- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, S to validate purity .
Advanced: How can molecular docking predict the kinase inhibition profile of this compound?
4-Quinazolinamines like lapatinib bind to ATP pockets of tyrosine kinases (e.g., EGFR/HER2). To model 6-(2-naphthalenylsulfinyl)-4-quinazolinamine:
- Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1XKK for EGFR).
- Focus on sulfinyl group interactions with hydrophobic residues (e.g., Leu694 in EGFR) and hydrogen bonding with Met793 .
- Validate predictions via MM-PBSA binding energy calculations .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from:
- Efflux transporters : Test P-glycoprotein (P-gp) inhibitors (e.g., verapamil) to assess whether transporter activity reduces intracellular drug accumulation .
- Metabolic stability : Use liver microsomes to evaluate CYP3A4-mediated oxidation of the sulfinyl group, which affects potency .
- Cell-specific receptor expression : Quantify EGFR/HER2 via Western blotting and correlate with IC₅₀ values .
Advanced: What strategies optimize bioavailability for CNS penetration studies?
- Lipophilicity adjustment : Modify the naphthalenylsulfinyl group to balance logP (target ~2–3) using substituents like methyl or halogens .
- P-gp efflux inhibition : Co-administer with elacridar to enhance brain-to-plasma ratios .
- In vivo PET imaging : Use ¹⁸F-labeled analogs to track distribution in rodent models .
Advanced: How to design analogs to overcome resistance mutations (e.g., T790M in EGFR)?
- Introduce covalent warheads : Acrylamide groups at C6 can target cysteine residues (e.g., Cys797 in EGFR T790M) .
- Hybrid scaffolds : Combine quinazolinamine with allosteric inhibitors (e.g., EAI045) to bypass ATP-binding site mutations .
- Free energy perturbation (FEP) simulations : Predict mutation-induced binding affinity changes .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
